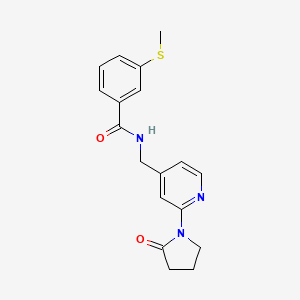

3-(methylthio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylthio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide class of compounds and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Luminescent Properties and Multi-Stimuli-Responsive Behavior : Compounds related to the chemical structure of interest demonstrate luminescent properties and can respond to multiple stimuli. For example, Srivastava et al. (2017) studied compounds with pyridyl substitution which showed aggregation enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).

Potential Anti-inflammatory Applications : Research has indicated the anti-inflammatory potential of structurally related molecules. For instance, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate based on the anti-inflammatory activity of similar compounds (Moloney, 2001).

Cancer Treatment and Histone Deacetylase Inhibition : Zhou et al. (2008) described the synthesis of a compound structurally related to the chemical of interest that acts as a histone deacetylase inhibitor and shows potential as an anticancer drug (Zhou et al., 2008).

Inhibition of Vascular Endothelial Growth Factor Receptor-2 : Compounds with a similar structure have been identified as potent inhibitors of vascular endothelial growth factor receptor-2, which is significant in cancer treatment. Borzilleri et al. (2006) conducted a study on this aspect (Borzilleri et al., 2006).

Organic Synthesis and Chemical Reactions : The compound and its derivatives are also important in various organic synthesis reactions. Davis et al. (1992) described reactions involving β-(lithiomethyl)azines with nitriles, which are relevant to the synthesis of such compounds (Davis et al., 1992).

Quality Control in Pharmaceutical Preparations : Related compounds are used in the quality control of pharmaceutical preparations, as studied by Ye et al. (2012) in their work on nonaqueous capillary electrophoresis of imatinib mesylate and related substances (Ye et al., 2012).

properties

IUPAC Name |

3-methylsulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-24-15-5-2-4-14(11-15)18(23)20-12-13-7-8-19-16(10-13)21-9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSKNJYURODUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)

![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2869142.png)